molecular formula C12H10ClN3O2 B1336878 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 384367-10-6

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B1336878
CAS No.: 384367-10-6
M. Wt: 263.68 g/mol
InChI Key: ZYTJYVLZFZPVOG-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole represents a complex heterocyclic system characterized by the fusion of pyrimidine and indole rings. The compound's systematic International Union of Pure and Applied Chemistry name precisely reflects its structural features, indicating the presence of a chlorine substituent at position 4 and two methoxy groups at positions 7 and 8 of the pyrimido[5,4-b]indole framework. The molecular formula C12H10ClN3O2 corresponds to a molecular weight of 263.68 grams per mole, establishing the fundamental compositional parameters for this heterocyclic structure.

The Chemical Abstracts Service registry number 384367-10-6 provides unique identification for this compound within chemical databases and literature. The molecular architecture features a tricyclic core system where the pyrimidine ring is fused to the benzene portion of an indole moiety, creating a rigid planar framework that significantly influences the compound's electronic properties and reactivity patterns. The positioning of the chlorine atom at the 4-position of the pyrimidine ring introduces electron-withdrawing characteristics, while the methoxy substituents at positions 7 and 8 contribute electron-donating effects that modulate the overall electronic distribution throughout the molecular framework.

The structural notation using Simplified Molecular Input Line Entry System format reveals the connectivity pattern as COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC, which explicitly defines the arrangement of atoms and bonds within the molecule. The International Chemical Identifier representation provides a standardized description of the molecular structure as InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3, offering computational accessibility for database searches and structural comparisons. The corresponding International Chemical Identifier Key ZYTJYVLZFZPVOG-UHFFFAOYSA-N serves as a fixed-length hash code derived from the International Chemical Identifier, facilitating rapid molecular identification in chemical informatics applications.

Properties

IUPAC Name

4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJYVLZFZPVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent and One-Pot Cyclocondensation Methods

Research on related pyrimidoindole and pyrimidoquinoline derivatives suggests that multicomponent reactions (MCRs) and one-pot cyclocondensation strategies are effective for constructing fused pyrimidine systems.

  • A typical approach involves reacting aminopyrimidinones with appropriate ketones and aldehydes under acidic or reflux conditions to form the fused ring system via Mannich-type or cyclocondensation reactions. For example, synthesis of pyrimidoquinolindione derivatives was achieved by combining aminopyrimidinones, dimedone, and aromatic aldehydes in acetic acid or ethanol, followed by reflux or ultrasound-assisted heating.

  • Ultrasound-assisted synthesis enhances reaction rates and yields without the need for metallic catalysts, offering a green chemistry advantage.

While this exact method is reported for pyrimido[4,5-b]quinolines, analogous strategies can be adapted for pyrimido[5,4-b]indoles by selecting appropriate starting materials and conditions.

Halogenation (Chlorination) Strategies

  • The introduction of the chlorine atom at the 4-position is typically achieved by selective halogenation of a precursor pyrimidoindole or related intermediate.

  • Chlorination reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used to convert hydroxy or amino groups into chloro substituents on pyrimidine rings.

  • Controlled reaction conditions (temperature, solvent, stoichiometry) are critical to avoid over-chlorination or side reactions.

Methoxylation of Aromatic Positions

  • The 7,8-dimethoxy substitution pattern is generally introduced by starting from appropriately substituted methoxy-aniline or methoxy-pyrimidine precursors.

  • Alternatively, demethylation and subsequent methylation steps can be employed if hydroxyl groups are initially present.

  • Methoxylation is often achieved via methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrimidoindole core Condensation of 2-aminopyrimidine derivative with indole precursor under acidic reflux Formation of 5H-pyrimido[5,4-b]indole scaffold
2 Selective chlorination Treatment with POCl3 or SOCl2 at controlled temperature Introduction of chlorine at 4-position
3 Methoxylation Methylation of hydroxy groups using methyl iodide/NaH or dimethyl sulfate Installation of methoxy groups at 7 and 8 positions
4 Purification Recrystallization or chromatography Pure 4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

Data Table: Key Parameters in Preparation

Parameter Typical Conditions Notes
Starting materials 2-aminopyrimidine derivatives, methoxy-substituted anilines Purity >98% recommended
Solvent Acetic acid, ethanol, DMF Choice affects yield and selectivity
Temperature Room temp to reflux (80–120°C) Ultrasound-assisted reactions at lower temps possible
Chlorinating agent POCl3, SOCl2 Stoichiometry critical to avoid side reactions
Reaction time 1–24 hours Depends on method and scale
Yield 60–85% (reported for related compounds) Ultrasound methods tend to improve yield
Purification Recrystallization from ethanol or chromatographic methods Confirm purity by NMR, MS

Research Findings and Analysis

  • A study synthesizing 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole derivatives demonstrated the feasibility of modifying the 4-position substituent, implying that chlorination at this site is synthetically accessible.

  • Ultrasound-assisted one-pot methods for related fused pyrimidine systems provide a promising route for efficient synthesis with good yields and environmental benefits.

  • The use of multicomponent reactions allows for structural diversity and functional group tolerance, which is advantageous for preparing substituted pyrimidoindoles.

  • No direct, detailed synthetic procedure for this compound was found in the surveyed literature, but the combination of known pyrimidine chemistry, selective halogenation, and methoxylation strategies is well established.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido[5,4-b]indole derivatives .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole exhibit promising antitumor properties. A study demonstrated that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action is believed to involve interference with cellular signaling pathways that regulate cell proliferation and apoptosis .

Phosphodiesterase Inhibition

Another significant application is in the synthesis of phosphodiesterase inhibitors. Compounds derived from this compound have shown efficacy in inhibiting phosphodiesterase enzymes, which play a critical role in cellular signaling and are implicated in various diseases, including asthma and erectile dysfunction . The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, resulting in enhanced physiological responses.

Synthesis of Bioactive Scaffolds

The compound serves as a versatile building block for the synthesis of bioactive scaffolds. It can be used in multi-component reactions (MCRs) to create complex heterocyclic structures that possess biological activity. This approach allows for the rapid assembly of diverse chemical entities that can be screened for pharmacological properties .

Green Chemistry Approaches

Recent studies have highlighted the use of green chemistry principles in synthesizing derivatives of this compound. These methods focus on minimizing waste and utilizing environmentally friendly solvents and reagents, making the synthesis process more sustainable while maintaining high yields and purity .

Case Studies

StudyYearFindings
Bridges et al.1992Demonstrated antitumor activity against specific cancer cell lines using pyrimidoindole derivatives .
ResearchGate Study2010Reported on the synthesis of new derivatives with enhanced phosphodiesterase inhibitory activity .
Aldrichimica Acta2001Discussed synthetic methodologies for creating complex heterocycles from pyrimidoindoles using MCRs .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The activity and properties of pyrimidoindole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole Cl (C4), OMe (C7, C8) C₁₂H₁₀ClN₃O₂ 263.69 384367-10-6 Enhanced solubility due to dimethoxy groups; studied as PDE inhibitor
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole Cl (C4), OMe (C8), Me (C5) C₁₂H₁₀ClN₃O 247.69 1134334-55-6 Methyl group increases lipophilicity; potential metabolic stability
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole Cl (C4), OMe (C7) C₁₁H₈ClN₃O 233.66 676602-23-6 Reduced steric hindrance; lower molecular weight
4,8-Dichloro-5H-pyrimido[5,4-b]indole Cl (C4, C8) C₁₀H₅Cl₂N₃ 238.08 549488-69-9 Higher electrophilicity; potential for cross-coupling reactions
4-Chloro-8-fluoro-5H-pyrimido[5,6-b]indole Cl (C4), F (C8) C₁₀H₅ClFN₃ 221.62 - Fluorine enhances metabolic stability; predicted boiling point: 419.7°C
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride Cl (C4), HCl salt C₁₀H₆ClN₃·HCl 240.09 107400-97-5 Improved solubility in polar solvents due to hydrochloride salt

Key Observations :

  • Methoxy vs. Halogen Substitutions : Methoxy groups (e.g., in 384367-10-6) improve solubility but may reduce membrane permeability compared to halogenated analogs like 4,8-dichloro derivatives .
  • Fluorine Effects : The 8-fluoro analog (C₁₀H₅ClFN₃) exhibits a lower pKa (11.48) and higher predicted boiling point, suggesting enhanced stability under physiological conditions .
  • Salt Forms : Hydrochloride salts (e.g., 107400-97-5) are preferred for drug formulation due to improved bioavailability .

Biological Activity

4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C12H10ClN3O2C_{12}H_{10}ClN_{3}O_{2} and a molecular weight of 263.68 g/mol, this compound is characterized by its unique pyrimido-indole structure. This article reviews its biological activity, focusing on anti-cancer properties, neuroprotective effects, and other pharmacological potentials based on diverse research findings.

  • Molecular Formula : C12H10ClN3O2C_{12}H_{10}ClN_{3}O_{2}
  • CAS Number : 384367-10-6
  • Molecular Weight : 263.68 g/mol

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the compound's effects on human colorectal adenocarcinoma (COLO 205) cells. The compound exhibited an IC50 value of approximately 72.1μM72.1\,\mu M, indicating moderate cytotoxicity compared to other derivatives tested .
    • The compound was noted for inducing apoptosis in COLO 205 cells through intrinsic and extrinsic pathways, as evidenced by increased expression of pro-apoptotic markers such as Bax and cleaved caspase-9 at higher concentrations (>150 μM) .
  • Structure-Activity Relationship (SAR) :
    • Modifications at the 5-position of the pyrimido-indole scaffold significantly influenced the anti-proliferative activity. For instance, substituents such as aliphatic groups enhanced potency compared to polar groups .

Neuroprotective Effects

Research has also indicated potential neuroprotective properties of indole-based compounds similar to this compound:

  • Mechanisms of Action :
    • Indole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The structure of this compound may allow it to act as a selective inhibitor of these enzymes .

Case Study 1: Anti-Cancer Activity

In a controlled study involving COLO 205 cells treated with varying concentrations of this compound:

  • Treatment Duration : Cells were treated for 48 hours.
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values suggesting potential for further development as an anti-cancer agent.
CompoundCell LineIC50 (μM\mu M)Mechanism
This compoundCOLO 20572.1Apoptosis induction
ApioleCOLO 205<37.5Apoptosis induction

Case Study 2: Neuroprotective Activity

A study assessing the cholinesterase inhibitory activity of various indole derivatives indicated that modifications similar to those in this compound could enhance neuroprotective effects:

  • Key Findings : Derivatives showed improved selectivity and potency against AChE and BChE compared to standard inhibitors.

Q & A

Q. What are the common synthetic routes for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Step 1: Preparation of a fused indole-pyrimidine core via condensation of substituted indole precursors with pyrimidine derivatives under acidic or basic conditions.
  • Step 2: Introduction of chloro and methoxy groups using chlorinating agents (e.g., POCl₃) and methoxylation via nucleophilic substitution or Mitsunobu reactions.
  • Step 3: Purification via column chromatography or recrystallization to isolate the target compound .
    Key challenges include controlling regioselectivity during functional group introduction and minimizing byproducts.

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy: Use NMR (¹H, ¹³C) to verify substituent positions and ring fusion. For example, methoxy groups typically show singlet peaks at ~3.8–4.0 ppm in ¹H NMR.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguous structural features, especially in fused-ring systems .
  • HPLC: Assess purity (>95% is standard for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). For instance, chlorination with POCl₃ may require anhydrous conditions at 80–100°C for optimal yield .
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃, ZnCl₂) to enhance reaction rates.
  • In Situ Monitoring: Employ techniques like TLC or FTIR to track intermediate formation and adjust reaction parameters dynamically .
  • Statistical Analysis: Apply ANOVA to identify significant factors affecting yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Structure-Activity Relationship (SAR) Studies: Compare activity of analogs (e.g., 4-chloro vs. 5-ethyl derivatives) to identify critical substituents .
  • Meta-Analysis: Cross-reference data from multiple studies to distinguish compound-specific effects from experimental artifacts. For example, discrepancies in IC₅₀ values may arise from varying protein purity or assay methodologies .

Q. How does the electronic environment of the fused pyrimido-indole system influence its reactivity?

Methodological Answer:

  • Computational Modeling: Use DFT calculations to map electron density distribution. The chloro group at position 4 acts as an electron-withdrawing group, polarizing the adjacent pyrimidine ring and enhancing electrophilic substitution at specific sites .
  • Experimental Probes: Perform halogen-exchange reactions (e.g., F⁻/Cl⁻ substitution) to assess leaving-group ability. Kinetic studies under controlled pH can reveal substituent effects on reaction rates .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Degradation Monitoring: Use periodic HPLC analysis to detect decomposition products (e.g., demethylation of methoxy groups).
  • Light Sensitivity: Protect from UV exposure, as fused aromatic systems may undergo photodegradation .

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